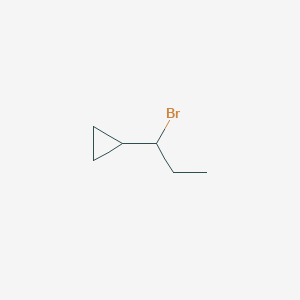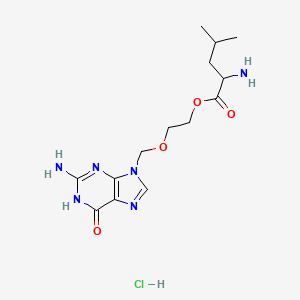![molecular formula C57H89ClN2O16 B12290341 3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)
3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride” is a complex organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indolium core, the attachment of ethoxy groups, and the final assembly of the molecule. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Potentially altering the ethoxy groups or the indolium core.
Reduction: Possibly affecting the double bonds in the penta-1,3-dienyl group.
Substitution: Replacing one of the ethoxy groups with another functional group.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reaction conditions but could include modified versions of the original compound with different functional groups or altered oxidation states.
科学的研究の応用
The compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying cellular processes or as a fluorescent marker due to the indolium core.
Medicine: Possible applications in drug development or as a diagnostic tool.
Industry: Use in materials science for developing new polymers or as a component in electronic devices.
作用機序
The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds might include other indolium-based molecules or those with multiple ethoxy groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines multiple ethoxy groups with an indolium core, potentially offering unique properties such as enhanced solubility, stability, or reactivity compared to similar compounds.
特性
分子式 |
C57H89ClN2O16 |
|---|---|
分子量 |
1093.8 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H |
InChIキー |
UGQMQMLGHBYOHY-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide](/img/structure/B12290263.png)

![2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B12290276.png)
![7-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12290278.png)
![Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12290281.png)
![tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B12290300.png)
![N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide](/img/structure/B12290309.png)

![3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one](/img/structure/B12290328.png)
![7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12290332.png)
![tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)



